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Compound of Interest

Compound Name: Nicotinoyl azide

Cat. No.: B1678762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and

synthesis of nicotinoyl azide. Due to the limited availability of experimental spectroscopic data

in publicly accessible literature, this document presents a combination of known infrared (IR)

absorption characteristics and predicted Nuclear Magnetic Resonance (NMR) data.

Experimental data for the closely related precursor, nicotinic acid, is also provided for

comparative analysis. This guide is intended to serve as a valuable resource for researchers

utilizing nicotinoyl azide in synthetic chemistry and as a photo-activated probe in biological

systems.

Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for nicotinoyl
azide.

Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of an acyl azide is the strong absorption

band corresponding to the asymmetric stretching vibration of the azide (-N₃) group.
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Functional Group Wavenumber (cm⁻¹) Intensity

Azide (N=N=N), asymmetric

stretch
~2100 - 2160 Strong

Carbonyl (C=O), stretch ~1680 - 1720 Strong

C-N, stretch ~1200 - 1350 Medium

Aromatic C=C, stretch ~1400 - 1600 Medium-Weak

Aromatic C-H, stretch ~3000 - 3100 Medium-Weak

Note: The exact peak positions can vary based on the solvent and the physical state of the

sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: Experimental ¹H and ¹³C NMR data for nicotinoyl azide are not readily available in

the reviewed literature. The following data is predicted based on computational models and

should be used as an estimation.

1.2.1. Predicted ¹H NMR Spectrum

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~9.2 s 1H H-2

~8.8 d 1H H-6

~8.2 d 1H H-4

~7.5 dd 1H H-5

1.2.2. Predicted ¹³C NMR Spectrum

Solvent: CDCl₃, Reference: TMS (0 ppm)
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Chemical Shift (ppm) Assignment

~170 C=O

~154 C-6

~151 C-2

~136 C-4

~130 C-3

~124 C-5

Comparative Experimental NMR Data of Nicotinic Acid
For reference, the experimental NMR data for the precursor, nicotinic acid, is provided below.

¹³C NMR Spectrum of Nicotinic Acid

Solvent: DMSO-d₆

Chemical Shift (ppm)

167.3

153.2

150.9

137.2

127.8

123.9

Experimental Protocols
Synthesis of Nicotinoyl Azide
Nicotinoyl azide is typically synthesized from nicotinoyl chloride, which can be prepared from

nicotinic acid.
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Synthesis Workflow of Nicotinoyl Azide

Step 1: Formation of Nicotinoyl Chloride

Step 2: Azide Formation

Purification

Nicotinic Acid

Nicotinoyl Chloride

Reflux

Thionyl Chloride (SOCl₂)

Nicotinoyl Azide

Reaction in Acetone/Water

Sodium Azide (NaN₃)

Extraction with Dichloromethane
and Evaporation

Click to download full resolution via product page

Caption: General workflow for the synthesis of nicotinoyl azide.

Materials:

Nicotinic acid

Thionyl chloride (SOCl₂)

Sodium azide (NaN₃)
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Acetone

Dichloromethane (CH₂Cl₂)

Anhydrous sodium sulfate (Na₂SO₄)

Deionized water

Procedure:

Synthesis of Nicotinoyl Chloride: In a round-bottom flask equipped with a reflux condenser

and a magnetic stirrer, suspend nicotinic acid (1.0 eq) in an excess of thionyl chloride (e.g.,

5-10 eq). The reaction mixture is heated to reflux for 2-4 hours. After the reaction is

complete, the excess thionyl chloride is removed under reduced pressure to yield crude

nicotinoyl chloride, which can be used in the next step without further purification.

Synthesis of Nicotinoyl Azide: The crude nicotinoyl chloride is dissolved in a suitable

solvent such as acetone. In a separate flask, sodium azide (1.1-1.5 eq) is dissolved in a

minimal amount of water. The sodium azide solution is then added dropwise to the nicotinoyl

chloride solution at 0°C with vigorous stirring. The reaction is allowed to proceed at room

temperature for 1-2 hours.

Work-up and Purification: The reaction mixture is concentrated under reduced pressure to

remove the acetone. The aqueous residue is then extracted with dichloromethane. The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and

the solvent is removed by rotary evaporation to yield nicotinoyl azide as a solid.

Safety Precaution: Organic azides are potentially explosive and should be handled with care.

Avoid heating the solid material and use appropriate personal protective equipment.

Spectroscopic Analysis
2.2.1. Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid nicotinoyl azide is mixed with potassium

bromide (KBr) and pressed into a pellet. Alternatively, a spectrum can be obtained by
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dissolving the sample in a suitable solvent (e.g., chloroform) and using a liquid cell, or by

using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. The

characteristic azide peak is expected between 2100 and 2160 cm⁻¹.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of nicotinoyl azide is dissolved in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz).

Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Application as a Photo-activated Probe
Nicotinoyl azide is used as a photo-activatable chemical probe to study the structure of RNA.

Upon irradiation with UV light, it forms a highly reactive nitrene intermediate that can react with

solvent-accessible purine nucleobases.
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Application of Nicotinoyl Azide as an RNA Probe

Activation Reaction with RNA

Analysis

Nicotinoyl Azide

Nicotinoyl Nitrene
(Reactive Intermediate)

UV Light (e.g., 310 nm)

Photolysis

Covalent Adduct

RNA Molecule

Solvent-Accessible Purine
(Adenosine or Guanosine)

Reaction at C8

Analysis of Adducts
(e.g., by Mass Spectrometry or

Reverse Transcription)

Click to download full resolution via product page

Caption: Workflow for using nicotinoyl azide as a photo-activated probe for RNA structure.

This process allows for the mapping of solvent-accessible regions of RNA, providing valuable

insights into its three-dimensional structure and interactions with other molecules.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Nicotinoyl Azide:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678762#spectroscopic-data-nmr-ir-of-nicotinoyl-
azide]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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